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Quantitative Comparison of COX Inhibition

The table below summarizes the available in vitro experimental data for Irigenin and common NSAIDs,

allowing for a direct comparison of their potency (IC₅₀) and selectivity for COX-2 over COX-1.

Compound
COX-1 IC₅₀
(µg/mL)

COX-2 IC₅₀ (µg/mL)
Selectivity Index
(COX-1/COX-2
IC₅₀)

Source /
Reference

Irigenin >10 µM* 47.90 µg/mL (PF) /

2.07 µM*
(HpIMPDH)

>4.83 (based on

µM values) [1]

Scientific
Reports (2022)
[1]

Iris confusa Polar
Fraction (PF)

112.08 ± 0.60 47.90 ± 1.50 2.34 [1] Scientific
Reports (2022)

[1]

Celecoxib >100 µM (15

µg/mL)

6.86 - 5000 ng/mL

(Cmax range)

>10 (Clinical doses)

[2] [3]

PMC (2024),

StatPearls [2] [3]

Diclofenac Information

missing

Information missing Relatively high

COX-2 selectivity
[2]

PMC (2024) [2]
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Compound
COX-1 IC₅₀
(µg/mL)

COX-2 IC₅₀ (µg/mL)
Selectivity Index
(COX-1/COX-2
IC₅₀)

Source /
Reference

Ibuprofen Information
missing

Information missing Low COX-2
selectivity [3]

StatPearls
(2025) [3]

Flurbiprofen Information
missing

Information missing Low COX-2
selectivity [2]

PMC (2024) [2]

Key takeaways from the data:

Promising Selectivity of Irigenin: The data indicates that irigenin possesses a significant degree of

selectivity for COX-2. Its reported IC₅₀ for COX-1 is >10 µM, while it inhibits COX-2 at 2.07 µM in a
specific assay, giving it a selectivity index greater than 4.83 [1].

Comparison to Conventional NSAIDs: Conventional NSAIDs like ibuprofen and flurbiprofen are
considered non-selective or have low COX-2 selectivity [2] [3]. Diclofenac has relatively high COX-2

selectivity, and celecoxib is a well-known COX-2 selective inhibitor with a high selectivity index [2] [3].
Context of the HpIMPDH Inhibition: It is important to note that the most potent IC₅₀ value for

irigenin (2.07 µM) is from its inhibition of H. pylori inosine-5′-monophosphate dehydrogenase
(HpIMPDH), which is a different, bacterium-specific enzyme linked to the anti-H. pylori activity, not

direct COX-2 inhibition [1]. The direct COX-2 inhibition for the fraction containing irigenin was 47.90
µg/mL [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of this data, here are the methodologies from the

key studies.

Anti-H. pylori and COX Inhibition Assay (Source: Scientific
Reports, 2022) [1]

This study provides the core data for irigenin and its source plant, Iris confusa.

Anti-H. pylori Activity (MTT Assay):
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Method: The anti-H. pylori activity of the polar fraction (PF) and isolated compounds was

evaluated against H. pylori ATCC 700392 using the microwell dilution method. Clarithromycin
was used as a standard reference drug. The minimum inhibitory concentration (MIC) was

determined [1].
Key Finding: The PF of I. confusa exhibited significant anti-H. pylori activity with an MIC of

62.50 µg/mL [1].
COX-1/COX-2 Inhibitory Activity:

Method: The inhibitory activity against ovine COX-1 and human recombinant COX-2 enzymes
was assessed colorimetrically using a commercial COX inhibitor screening assay kit. Test

samples and standards (ibuprofen and celecoxib) were prepared in DMSO and subjected to
eight two-fold dilutions in a 96-well plate. The IC₅₀ values were calculated [1].

Key Finding: The PF showed COX-1 and COX-2 IC₅₀ values of 112.08 µg/mL and 47.90
µg/mL, respectively. Irigenin was identified as the most potent isolated compound from this

fraction [1].
HpIMPDH Inhibitory Assay:

Method: The most biologically active compound, irigenin, was tested for its selective inhibitory
potential against H. pylori inosine-5′-monophosphate dehydrogenase (HpIMPDH) and

compared to its effect on the human enzyme (hIMPDH2) [1].
Key Finding: Irigenin showed a promising IC₅₀ of 2.07 µM against HpIMPDH with low activity

against hIMPDH2 (IC₅₀ > 10 µM), confirming its selectivity for the bacterial target [1].

Whole Blood Assay for COX Inhibition (Source: PMC, 2024) [2]

This recent study offers a robust methodology for evaluating COX inhibition in a more physiologically

relevant model.

Method: Human blood from healthy volunteers was collected. For the COX-1 assay, anticoagulant-

free blood was mixed with the drug and incubated, allowing for clot formation. The supernatant was
then collected after centrifugation. For the COX-2 assay, heparinized blood was treated with

lipopolysaccharide (LPS) to induce COX-2 expression before incubation with the drug [2].
Quantification: The production of thromboxane B2 (TXB2) in the serum (for COX-1) and

prostaglandins in the plasma (for COX-2) was measured by ELISA to determine the inhibitory activity
of the drugs [2].

Mechanism of Action and Signaling Pathway
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Irigenin's anti-inflammatory and potential anti-cancer effects are linked to its ability to modulate key cellular

signaling pathways. The following diagram illustrates these mechanisms, particularly its role in inducing

apoptosis and inhibiting inflammatory mediators.
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Diagram: Proposed Signaling Pathways of Irigenin's Anti-inflammatory and Pro-apoptotic Effects. This

diagram synthesizes findings from multiple studies [1] [4] [5]. Irigenin exerts its effects by:

Inhibiting Inflammatory Mediators: Directly suppressing the expression and activity of COX-2 and

inducible nitric oxide synthase (iNOS), key enzymes that produce inflammatory mediators like
prostaglandins and nitric oxide [1] [5].

Inducing Apoptosis: Promoting programmed cell death in cancer cells by modulating signaling
pathways. It inhibits the PI3K/AKT pathway, a key survival signal, and downregulates the MAPK
pathway [4]. This modulation can lead to the activation of both the intrinsic (mitochondrial) and
extrinsic (death receptor) apoptosis pathways, culminating in cell death [4].

Conclusion and Research Implications

In summary, irigenin presents a compelling profile as a natural product lead compound:

Dual Anti-inflammatory and Anti-H. pylori Activity: Its combination of selective COX-2 inhibition
and potent, selective action against H. pylori positions it as a novel candidate for managing infections

and associated inflammation, which can predispose to cancer [1].
Multi-Target Anti-Cancer Potential: Beyond inflammation, irigenin can induce apoptosis in cancer

cells by targeting critical pathways like PI3K/AKT and MAPK, suggesting a broader therapeutic
application [4].

Further research, including in vivo studies and direct head-to-head comparisons with a wider range of

NSAIDs using standardized assays like the whole blood method, is essential to fully validate its therapeutic

potential and selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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